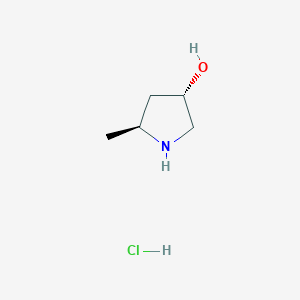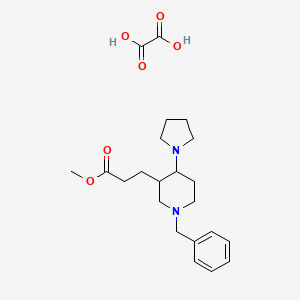![molecular formula C13H19Cl2NO B1426304 3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220039-13-3](/img/structure/B1426304.png)
3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Agrochemicals and Medicinal Compounds
- The study by Ghelfi et al. (2003) demonstrates the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. This synthesis is significant for the preparation of compounds useful in agrochemicals and medicinal chemistry (Ghelfi et al., 2003).
Pyrrolidines in Medicine and Industry
- Pyrrolidines, as highlighted by Żmigrodzka et al. (2022), show biological effects and have applications in medicine and industry, such as in dyes or agrochemical substances. Their study on pyrrolidines synthesis through [3+2] cycloaddition further emphasizes the importance of pyrrolidines chemistry in modern science (Żmigrodzka et al., 2022).
Novel Synthesis Methods
- Research by Dawadi and Lugtenburg (2011) on the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate showcases a novel method that provides access to a new library of pyrrole derivatives. This method uses easily accessible starting materials and could have implications for developing new pharmaceuticals or agrochemical products (Dawadi & Lugtenburg, 2011).
Reactivity and Molecular Studies
- A study by Murthy et al. (2017) on a new heterocycle-based molecule provides insights into the synthesis, characterization, and reactivity of the compound. This research is significant for understanding the molecular stability, charge transfer, and potential applications in nonlinear optics and as a precursor for anti-cancer drugs (Murthy et al., 2017).
Synthesis for Specific Applications
- The synthesis of 2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl) ethyl) phenoxy] Propanoic Acid by Zhang Dan-shen (2009) is another example of how derivatives of pyrrolidine are synthesized for potential applications. Although the direct application is not mentioned, the methodological approach contributes to the broader field of organic synthesis and potential pharmaceutical development (Zhang Dan-shen, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(2-chloro-4-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-10-3-4-13(12(14)7-10)16-9-11-5-6-15-8-11;/h3-4,7,11,15H,2,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVADRYRPXIJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1220039-13-3 | |
| Record name | Pyrrolidine, 3-[(2-chloro-4-ethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Oxabicyclo[3.2.1]octane-3-methanamine](/img/structure/B1426224.png)
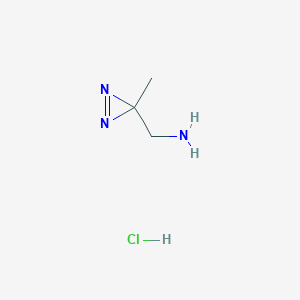
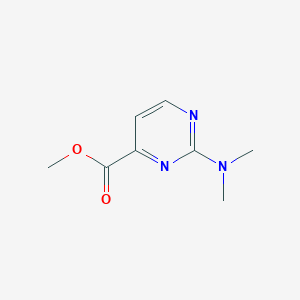

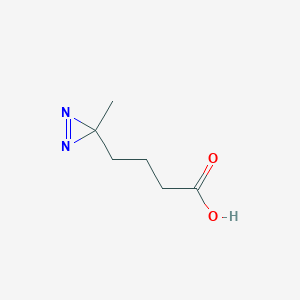
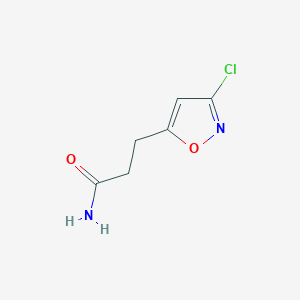
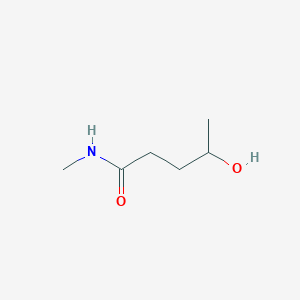
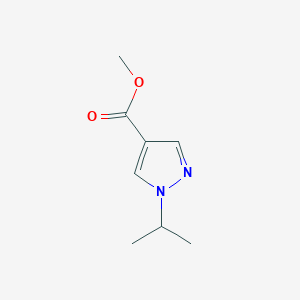

![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)
